molecular formula C26H23F2N3O3 B1670418 Dibenzazepine CAS No. 209984-56-5

Dibenzazepine

Cat. No.: B1670418
CAS No.: 209984-56-5
M. Wt: 463.5 g/mol
InChI Key: QSHGISMANBKLQL-OWJWWREXSA-N
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Description

γ-Secretase is a multi-subunit aspartyl protease that cleaves amyloid precursor protein (APP) and many other type 1 transmembrane proteins, including Notch, E-cadherin, and ErbB4.1 The proteolysis of APP by secretases produces beta amyloid (Aβ), a 39- to 42-amino acid peptide which forms the amyloid plaques that are characteristic of Alzheimer’s disease. DBZ is a dipeptidic inhibitor of γ-secretase that potently blocks the cleavage of Notch into its active signaling effector, Notch intracellular domain, in human T cell lymphoma (SupT1) cells (IC50 = 1.7 nM). Within 4 hours after a single 100 μM/kg dose, DBZ demonstrates anti-Alzheimer activity in an APP transgenic mouse model characterized by high levels of Aβ40 by reducing Aβ40 levels by 71%.3
Dibenzazepine, also known as YO-01027 and Iminostilbene, is a potent γ-secretase inhibitor. This compound also potently blocks amyloid precursor protein-like (APPL) and Notch cleavage. γ-Secretase is a fascinating, multi-subunit, intramembrane cleaving protease that is now being considered as a therapeutic target for a number of diseases. Potent, orally bioavailable γ-secretase inhibitors (GSIs) have been developed and tested in humans with Alzheimer's disease (AD) and cancer.

Mechanism of Action

Mode of Action

YO-01027 interacts with its targets, APP and Notch, by inhibiting their cleavage. The IC50 values for Notch and APPL cleavage are 2.92 and 2.64 nM, respectively . This means that YO-01027 can effectively inhibit γ-secretase at very low concentrations.

Biochemical Pathways

The primary biochemical pathway affected by YO-01027 is the Notch signaling pathway. By inhibiting γ-secretase, YO-01027 prevents the cleavage of Notch, thereby suppressing Notch signaling . This can have various downstream effects, depending on the specific cellular context. For example, in certain types of cells, Notch signaling promotes cell proliferation, so inhibiting this pathway could potentially slow down the growth of these cells.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies. More research would be needed to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of YO-01027.

Result of Action

The inhibition of γ-secretase by YO-01027 leads to a significant reduction in both brain and plasma Aβ40 levels by 72% in Tg2576 mutant APP transgenic mouse model . This suggests that YO-01027 could potentially be used in the treatment of diseases characterized by abnormal APP processing, such as Alzheimer’s disease.

Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O3/c1-15(29-23(32)13-16-11-17(27)14-18(28)12-16)25(33)30-24-21-9-4-3-7-19(21)20-8-5-6-10-22(20)31(2)26(24)34/h3-12,14-15,24H,13H2,1-2H3,(H,29,32)(H,30,33)/t15-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHGISMANBKLQL-OWJWWREXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)CC4=CC(=CC(=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040458
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209984-56-5
Record name Dibenzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 209984-56-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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